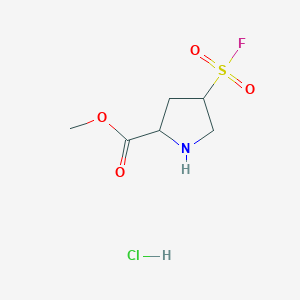![molecular formula C14H18N2O3 B2638493 Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate CAS No. 117652-36-5](/img/structure/B2638493.png)
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a chemical compound with the CAS Number: 117652-36-5 . It has a molecular weight of 262.31 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a powder that is stored at room temperature . Its molecular formula is C14H18N2O3 and it has a molecular weight of 262.309.Applications De Recherche Scientifique
Interaction Mechanisms and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate is characterized by unique nonhydrogen bonding interactions, including rare N⋯π and O⋯π types, forming a simple 1-D double-column structure in its crystal packing. This compound utilizes these interactions rather than "directed" hydrogen bonding, illustrating its potential for designing materials with specific molecular arrangements (Zhang, Wu, & Zhang, 2011).
Synthetic Applications
The compound finds use in synthetic chemistry, as demonstrated by its role in the serendipitous reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate. This process, when treated with hydrogen over Pd/C in ethanol, facilitates the conversion of different nitro aryls to their corresponding secondary benzyl amino aryls in mostly good to excellent yields, showcasing its utility in synthesizing a range of substituted benzyl amino aryls (Sydnes, Kuse, & Isobe, 2008).
Chemical Synthesis and Characterization
The synthesis of novel series of α-ketoamide derivatives using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the carbodiimide (DIC) approach demonstrates the compound's role in enhancing reaction outcomes in terms of purity and yield. This method involves the ring opening of N-acylisatin, further illustrating the compound's versatility in organic synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Solution Thermodynamics and Solubility Studies
Research on the solubility and solution thermodynamics of related ethyl cyanoacetate derivatives in various organic solvents provides critical data for their purification and theoretical studies. Such studies are fundamental for understanding the dissolution process and crystallization, which are crucial for chemical process development and drug formulation (Han et al., 2016).
Antitumor Activity
The synthesis and biological evaluation of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate for its antitumor activity against certain cancer cell lines highlight the potential medicinal applications of compounds within this chemical class. This work suggests its use in developing new therapeutic agents (Liu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[N-(2-cyanoethyl)-4-methoxyanilino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)11-16(10-4-9-15)12-5-7-13(18-2)8-6-12/h5-8H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOMOLLAJWPFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine, trifluoroacetic acid](/img/structure/B2638416.png)


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)



![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)


